

Advanced Spectroscopic Characterization of 4-Methoxy-3-(phenoxymethyl)benzaldehyde[1][2]

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Compound of Interest

Compound Name: 4-Methoxy-3-(phenoxymethyl)benzaldehyde

CAS No.: 438531-11-4

Cat. No.: B410892

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Executive Summary

Compound: **4-Methoxy-3-(phenoxymethyl)benzaldehyde** CAS: 438531-11-4
(Representative) Molecular Formula: $C_{15}H_{14}O_3$ Molecular Weight: 242.27 g/mol [1][2]

This technical guide outlines the infrared (IR) spectroscopic profiling of **4-Methoxy-3-(phenoxymethyl)benzaldehyde**, a critical intermediate often utilized in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds.[1] Precise characterization of this molecule requires distinguishing between three distinct oxygenated functionalities: the conjugated aldehyde, the methoxy ether, and the benzylic phenoxy ether.

This document serves as a standard operating procedure (SOP) for researchers to validate structural integrity and purity using Fourier Transform Infrared (FTIR) spectroscopy.

Part 1: Structural Deconstruction & Vibrational Theory

To accurately interpret the spectrum, we must first deconstruct the molecule into its constituent vibrational chromophores. This approach moves beyond simple peak matching and establishes a causal link between structure and signal.^[1]

The Conjugated Aldehyde (-CHO)

Unlike aliphatic aldehydes, the carbonyl group here is conjugated with the central benzene ring.^[1] This conjugation reduces the double-bond character of the C=O bond, lowering its force constant and shifting the absorption to a lower wavenumber (red shift) compared to non-conjugated analogs.^[1]

- **Key Feature:** The "Fermi Doublet." The aldehydic C-H stretch interacts with the overtone of the C-H bending vibration, splitting the signal into two distinct peaks near 2820 and 2720 cm^{-1} .

The Ether Linkages (Ar-O-C)

The molecule contains two distinct ether environments:^[1]

- **Methoxy (C4 position):** A simple aryl-alkyl ether.^[1]
- **Phenoxymethyl (C3 position):** A more complex benzylic ether structure involving a methylene bridge (-CH₂-O-Ph).^[1]
- **Vibrational Consequence:** These groups produce strong C-O stretching vibrations in the "fingerprint" region (1000–1300 cm^{-1}). Distinguishing the aliphatic-O stretch from the aromatic-O stretch is critical for validation.^[1]

The Aromatic Scaffolds

The molecule possesses two aromatic rings: the central trisubstituted ring and the terminal monosubstituted phenoxy ring.

- **Diagnostic Utility:** The substitution patterns (1,3,4-trisubstituted vs. monosubstituted) dictate specific out-of-plane (OOP) C-H bending frequencies, allowing for confirmation of the phenoxy group attachment.^[1]

Part 2: Experimental Protocol (ATR-FTIR)

Methodology: Attenuated Total Reflectance (ATR) is the recommended modality over KBr pellets for this lipophilic solid.[3] ATR minimizes sample preparation errors and hygroscopic artifacts associated with KBr.[1]

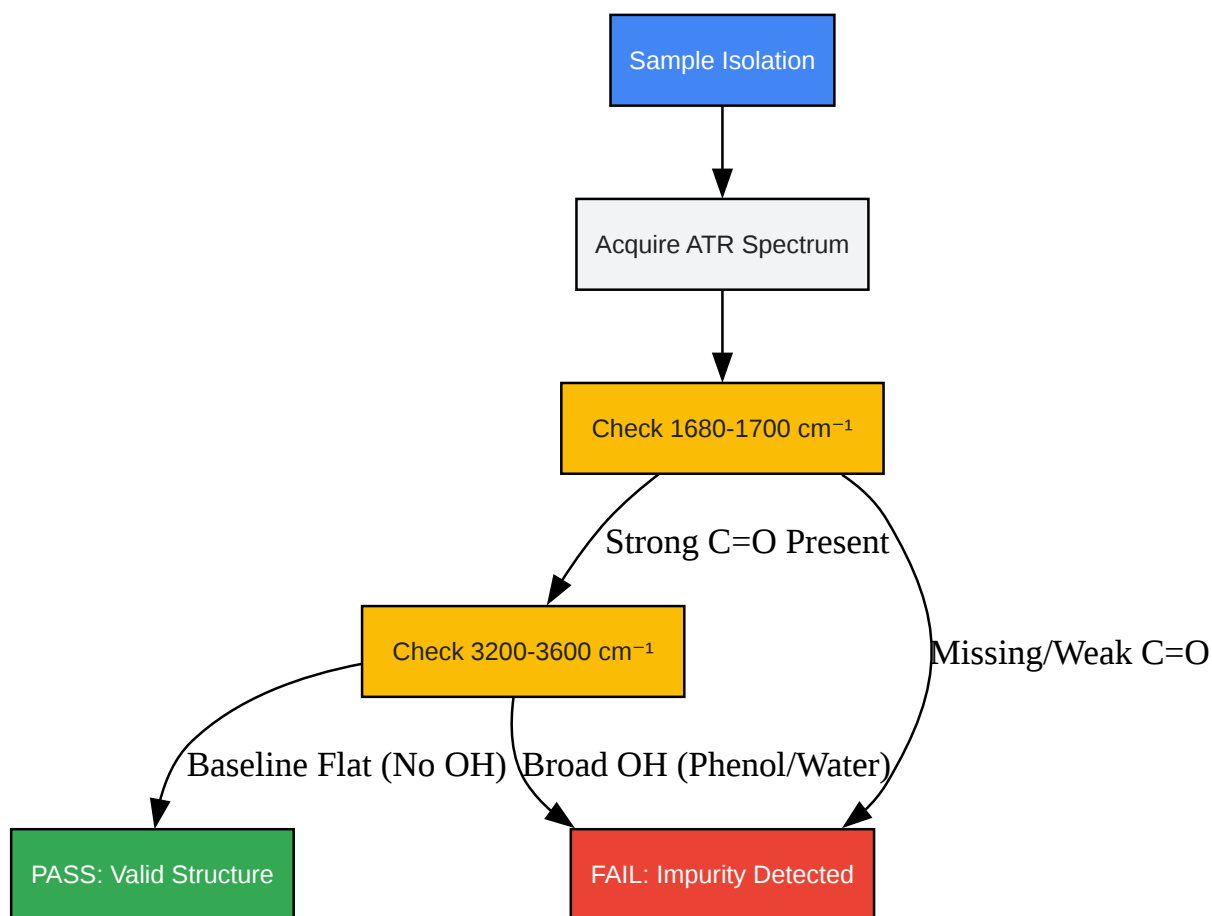
Instrument Configuration

- Crystal Material: Diamond or ZnSe (Diamond preferred for durability).[1]
- Resolution: 4 cm^{-1} (Standard for solid-phase QC).
- Scans: 32–64 scans (To optimize Signal-to-Noise ratio).
- Apodization: Blackman-Harris or Norton-Beer.[1]

Step-by-Step Workflow

- Background Acquisition: Collect an air background spectrum (64 scans) to subtract atmospheric H_2O and CO_2 . [1]
- Sample Loading: Place ~5 mg of the solid analyte onto the center of the crystal.
- Pressure Application: Lower the pressure arm until the force gauge indicates optimal contact.
 - Expert Insight: Inconsistent pressure leads to variable peak intensities.[1] Ensure the "evanescent wave" penetrates the sample uniformly by applying maximum recommended pressure for the crystal type.
- Acquisition: Collect the sample spectrum.
- ATR Correction: Apply an ATR correction algorithm (available in most software like OPUS or OMNIC) to account for the wavelength-dependent penetration depth.[1] Without this, high-wavenumber peaks (C-H stretches) will appear artificially weak.[1]

Visualization: QC Decision Workflow



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Figure 1: Logic flow for rapid Quality Control assessment of the aldehyde intermediate.

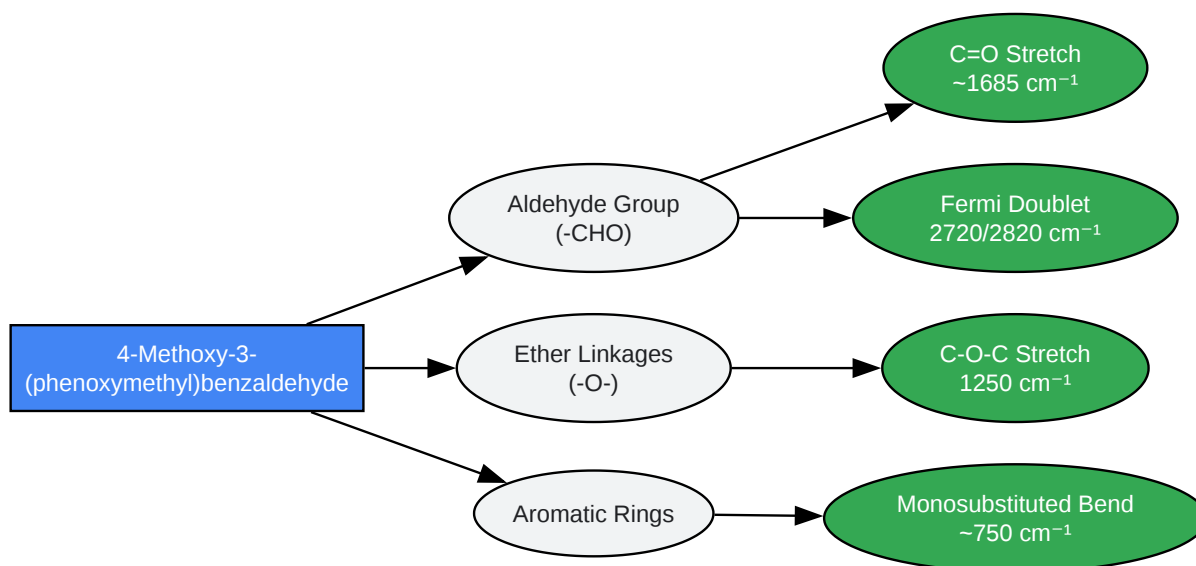
Part 3: Spectral Analysis & Interpretation[1][4][5][6][7]

The following data table synthesizes theoretical vibrational modes with empirical data from analogous benzaldehyde/ether scaffolds (e.g., Vanillin derivatives).

Table 1: Diagnostic Peak Assignments

Functional Group	Mode of Vibration	Frequency (cm ⁻¹)	Intensity	Diagnostic Value
Aldehyde	C=O ^{[1][4][5][6][7]} Stretch	1680 – 1695	Strong	Primary ID. Lower than aliphatic aldehydes (1730) due to conjugation. ^{[1][4]}
Aldehyde	C-H Stretch (Fermi Resonance)	2820 & 2720	Medium	Confirmation. The doublet confirms the carbonyl is an aldehyde, not a ketone or ester.
Aromatic Ring	C=C Ring Stretch	1580 – 1600	Med-Strong	Indicates presence of benzene rings. ^[1]
Ether (Ar-O-C)	Asymmetric C-O-C Stretch	1230 – 1270	Strong	Confirmation of methoxy and phenoxy linkages. ^[1]
Ether (Aliphatic)	O-CH ₂ Stretch	1020 – 1050	Medium	Specific to the -OCH ₃ and -OCH ₂ - groups. ^[1]
Aromatic	C-H Out-of-Plane Bend	740 – 760	Strong	Characteristic of the monosubstituted phenoxy ring (5 adjacent H). ^[1]
Aromatic	C-H Out-of-Plane Bend	800 – 820	Medium	Characteristic of 1,2,4-substitution pattern on the central ring. ^[1]

Structural Validation Map



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Figure 2: Mapping functional groups to their specific spectral signatures.[1]

Part 4: Impurity Profiling & Troubleshooting[1]

A robust QC protocol must not only confirm the product but also rule out precursors.

Starting Material: Phenol Contamination

If the synthesis involved a Williamson ether synthesis using a phenol precursor, unreacted phenol is a common impurity.

- Indicator: A broad, rounded absorption band at $3200\text{--}3500\text{ cm}^{-1}$ (O-H stretch).
- Validation: The pure aldehyde product should have a flat baseline in this region (excluding minor water vapor noise).

Starting Material: Benzyl Halides

If 3-(chloromethyl) precursors were used.[1]

- Indicator: While C-Cl stretches are often in the fingerprint region ($600\text{-}800\text{ cm}^{-1}$) and hard to isolate, the absence of the specific ether C-O-C band at 1250 cm^{-1} would indicate failed coupling.[1]

Water Artifacts

- Indicator: Jagged, noisy peaks around $3600\text{-}3800\text{ cm}^{-1}$ and $1500\text{-}1600\text{ cm}^{-1}$.[1]
- Remedy: These are rotational-vibrational lines of atmospheric water.[1] Ensure the background spectrum is current (taken within 30 mins) and the sample chamber is purged with dry nitrogen if available.

References

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